

Physical and chemical properties of 1,2,3-Triphenylguanidine

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Compound of Interest

Compound Name: 1,2,3-Triphenylguanidine

Cat. No.: B1663917

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An In-Depth Technical Guide to **1,2,3-Triphenylguanidine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2,3-Triphenylguanidine** (TPG), a significant organic compound utilized across various industrial and research sectors. The document details its structural characteristics, solubility, and spectral data, offering a foundational understanding for laboratory and industrial applications. Furthermore, this guide presents a detailed synthesis protocol, explores its reactivity and catalytic potential, and discusses its primary applications, particularly as a vulcanization accelerator in the rubber industry and as a versatile intermediate in organic synthesis. Toxicological data and safety information are also included to ensure responsible handling and to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction

1,2,3-Triphenylguanidine (CAS No: 101-01-9) is a substituted guanidine derivative characterized by a central guanidine core bonded to three phenyl groups.^{[1][2]} This structural feature imparts a unique combination of basicity and steric hindrance, influencing its reactivity and catalytic activity. The compound typically presents as a white to off-white crystalline powder and has found significant utility as an accelerator in the vulcanization of rubber, enhancing the durability and elasticity of the final product.^{[3][4]} Beyond its industrial applications, TPG serves

as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures. This guide aims to provide an in-depth technical resource on **1,2,3-Triphenylguanidine**, consolidating its physical and chemical properties, synthesis, applications, and safety considerations.

Physical Properties

A thorough understanding of the physical properties of **1,2,3-Triphenylguanidine** is essential for its handling, storage, and application in various experimental and industrial settings.

General Characteristics

1,2,3-Triphenylguanidine is a white to very pale yellow crystalline powder under standard conditions.[3][5] It is combustible and should be stored in a cool, dark, and dry place to maintain its stability.[6]

Tabulated Physical Data

The key physical properties of **1,2,3-Triphenylguanidine** are summarized in the table below, with data compiled from various chemical databases and literature sources.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₇ N ₃	[7]
Molecular Weight	287.36 g/mol	[2]
CAS Number	101-01-9	[7]
Appearance	White to off-white crystalline powder	[3][6]
Melting Point	144 - 147 °C	[6][8]
Boiling Point	419.66 °C (estimated)	[6]
Density	1.16 g/cm ³	[6]
pKa (predicted)	9.10 ± 0.10	[6]

Solubility Profile

The solubility of **1,2,3-Triphenylguanidine** is a critical parameter for its use in synthesis and formulation. It is slightly soluble in water but demonstrates good solubility in several organic solvents.^{[6][9]}

Solvent	Solubility	Reference(s)
Water	Slightly soluble	^[6]
Ethanol	Soluble	^[9]
Acetone	Soluble	^[9]
Chloroform	Soluble	^[9]

The solubility in organic solvents is attributed to its largely non-polar triphenyl structure, while the slight aqueous solubility is due to the polar guanidine core. The solubility can be influenced by temperature and the pH of the medium.^[9]

Chemical Properties and Reactivity

The chemical behavior of **1,2,3-Triphenylguanidine** is largely dictated by the guanidine functional group and the attached phenyl rings.

Basicity and Reactivity with Acids

The guanidine moiety is one of the strongest organic bases, and consequently, **1,2,3-Triphenylguanidine** exhibits basic properties. It readily reacts with acids to form the corresponding guanidinium salts. This basicity is central to its role as a catalyst in various organic transformations.

Stability and Decomposition

1,2,3-Triphenylguanidine is stable under normal ambient conditions. However, it is incompatible with strong oxidizing agents.^[5] Studies have shown that it can degrade in solution upon prolonged storage at room temperature, highlighting the need for proper sample handling in analytical applications.^[10]

Catalytic Activity

Guanidine derivatives are recognized as potent organocatalysts. **1,2,3-Triphenylguanidine** can function as a Brønsted base catalyst by deprotonating a pronucleophile to generate a more reactive species. Additionally, it can act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions.^{[1][11]} The catalytic mechanism can also involve nucleophilic attack by the imine nitrogen of the guanidine core to form a reactive intermediate.^[1]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the identification and characterization of **1,2,3-Triphenylguanidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published NMR spectrum for **1,2,3-triphenylguanidine** was not found in the provided search results, the PubChem database indicates the availability of ¹H and ¹³C NMR spectra.^[12] These spectra would be characterized by aromatic proton signals in the ¹H NMR spectrum and corresponding aromatic and guanidinium carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-Triphenylguanidine** provides information about its functional groups. Key absorptions would include N-H stretching vibrations and C=N stretching of the guanidine core, as well as characteristic peaks for the aromatic C-H and C-C bonds of the phenyl rings. The NIST WebBook and PubChem provide access to its IR spectrum.^[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1,2,3-Triphenylguanidine**. The mass spectrum, available on PubChem, shows the molecular ion peak and fragmentation patterns characteristic of the triphenylguanidine structure.^[12] A recent study also details the mass spectrometry parameters for its detection in biological matrices.^[10]

Synthesis Protocol

The synthesis of **1,2,3-Triphenylguanidine** can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the oxidative condensation of a disubstituted thiourea with an amine.

Experimental Methodology

The following protocol is a general procedure for the synthesis of guanidines from thiourea precursors.^[2]

Materials:

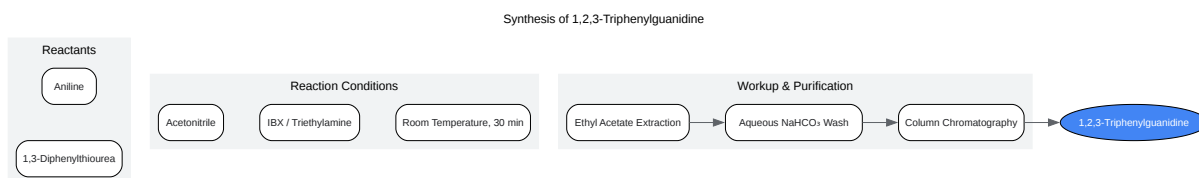
- 1,3-Diphenylthiourea (5 mmol)
- Aniline (5 mmol)
- Acetonitrile (10 mL)
- o-Iodoxybenzoic acid (IBX) (5.5 mmol)
- Triethylamine (15 mmol)
- Ethyl acetate
- 10% aqueous sodium bicarbonate solution

Step-by-Step Procedure:

- In a round-bottom flask, dissolve 1,3-diphenylthiourea and aniline in acetonitrile.
- With continuous stirring at room temperature, add a solution of IBX in triethylamine dropwise over a period of 10 minutes.
- Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
- Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

- Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain pure **1,2,3-Triphenylguanidine**.

Synthesis Workflow Diagram



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Caption: A schematic workflow for the synthesis of **1,2,3-Triphenylguanidine**.

Applications in Research and Industry

1,2,3-Triphenylguanidine has established applications in both industrial manufacturing and chemical research.

Rubber Vulcanization

The primary industrial use of TPG is as a secondary accelerator in the vulcanization of rubber. [3] It enhances the cross-linking process, leading to improved mechanical properties of the rubber, such as increased strength, elasticity, and durability.

Organic Synthesis

In the realm of organic chemistry, TPG serves as a versatile building block and intermediate.^[3]^[6] Its guanidine core can be incorporated into various molecular frameworks to synthesize a wide range of organic compounds, including heterocyclic systems.

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for **1,2,3-Triphenylguanidine** is crucial for its responsible use.

Hazard Classification

According to the Globally Harmonized System (GHS), **1,2,3-Triphenylguanidine** is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.^[12]
- Skin Irritation (Category 2): Causes skin irritation.^[6]
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.^[6]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.^[6]

Human Exposure and Biological Effects

Recent environmental and biomonitoring studies have detected **1,2,3-Triphenylguanidine** in indoor dust and human urine, suggesting widespread human exposure.^[10]^[13] Toxicological studies have linked dermal exposure to TPG with allergic contact dermatitis.^[10] While specific pharmacological data for TPG is limited, the broader class of guanidine derivatives is known to possess a wide range of biological activities. The environmental presence and potential for human exposure underscore the importance of further toxicological evaluation.

Conclusion

1,2,3-Triphenylguanidine is a compound with significant utility in both industrial and academic settings. Its well-characterized physical and chemical properties, coupled with its role as a

rubber vulcanization accelerator and a versatile synthetic intermediate, make it a compound of ongoing interest. The provided synthesis protocol offers a reliable method for its laboratory preparation. Adherence to safety guidelines is paramount due to its potential health hazards. Future research should focus on a more detailed elucidation of its pharmacological and toxicological profile to fully assess its impact on human health and the environment.

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